Cas no 312746-71-7 (S-(1,1-dimethylpropyl)-L-Cysteine)

S-(1,1-Dimethylpropyl)-L-Cysteine is a modified cysteine derivative featuring a tert-butyl-like thioether side chain. This structural modification enhances its stability and steric bulk, making it valuable in peptide synthesis and protein engineering. The tert-alkyl thioether group improves resistance to oxidative degradation, while the L-configuration ensures compatibility with biological systems. Its unique side chain can influence conformational properties in peptides, aiding in the study of structure-activity relationships. The compound is particularly useful in designing constrained peptides or as a building block for probing enzyme-substrate interactions. Its synthetic versatility and stability make it a practical choice for research in medicinal chemistry and biochemistry.
S-(1,1-dimethylpropyl)-L-Cysteine structure
312746-71-7 structure
商品名:S-(1,1-dimethylpropyl)-L-Cysteine
CAS番号:312746-71-7
MF:C8H17NO2S
メガワット:191.29108
MDL:MFCD11558927
CID:67594
PubChem ID:15462342

S-(1,1-dimethylpropyl)-L-Cysteine 化学的及び物理的性質

名前と識別子

    • S-(1,1-dimethylpropyl)-L-Cysteine
    • (R)-2-Amino-3-(St-isoamylthio)propanoic acid
    • (2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid
    • D-S-ISOAMYLCYSTEINE
    • S-(tert-pentyl)-L-cysteine
    • (2R)-2-AMINO-3-[(2-METHYLBUTAN-2-YL)SULFANYL]PROPANOIC ACID
    • S-t-pentyl-(r)-cysteine
    • L-Cysteine,S-(1,1-dimethylpropyl)-
    • DTXSID00572994
    • S-(2-Methylbutan-2-yl)-L-cysteine
    • (R)-2-Amino-3-(tert-pentylthio)propanoic acid
    • 312746-71-7
    • AKOS016003492
    • MDL: MFCD11558927
    • インチ: 1S/C8H17NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
    • InChIKey: RZKQYQDZHWKJKY-LURJTMIESA-N
    • ほほえんだ: CCC(C)(C)SC[C@@H](C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 191.09800
  • どういたいしつりょう: 191.09799996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

  • PSA: 88.62000
  • LogP: 1.87790

S-(1,1-dimethylpropyl)-L-Cysteine セキュリティ情報

S-(1,1-dimethylpropyl)-L-Cysteine 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

S-(1,1-dimethylpropyl)-L-Cysteine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D500568-1g
(R)-2-AMino-3-(tert-pentylthio)propanoic acid
312746-71-7 97%
1g
$425 2025-02-20
Chemenu
CM131886-1g
S-(tert-pentyl)-L-cysteine
312746-71-7 95%
1g
$*** 2023-03-29
Chemenu
CM131886-1g
S-(tert-pentyl)-L-cysteine
312746-71-7 95%
1g
$282 2021-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732996-1g
s-(Tert-pentyl)-l-cysteine
312746-71-7 98%
1g
¥2509.00 2024-08-02
eNovation Chemicals LLC
D500568-1g
(R)-2-AMino-3-(tert-pentylthio)propanoic acid
312746-71-7 97%
1g
$425 2024-05-24
eNovation Chemicals LLC
D500568-1g
(R)-2-AMino-3-(tert-pentylthio)propanoic acid
312746-71-7 97%
1g
$425 2025-02-21

S-(1,1-dimethylpropyl)-L-Cysteine 関連文献

S-(1,1-dimethylpropyl)-L-Cysteineに関する追加情報

S-(1,1-Dimethylpropyl)-L-Cysteine: A Comprehensive Overview

S-(1,1-Dimethylpropyl)-L-Cysteine, also known by its CAS number 312746-71-7, is a unique sulfur-containing amino acid derivative that has garnered significant attention in recent years due to its potential applications in various fields. This compound is a modified version of the naturally occurring amino acid cysteine, where the side chain has been substituted with a bulky 1,1-dimethylpropyl group. This modification imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers in pharmacology, biochemistry, and nutraceuticals.

The structural modification of cysteine to form S-(1,1-dimethylpropyl)-L-Cysteine involves the replacement of the original thiol group (-SH) with a larger hydrophobic substituent. This change not only alters the molecule's physical properties but also influences its interaction with biological systems. Recent studies have highlighted the potential of this compound as a precursor for glutathione synthesis, a critical antioxidant in human cells. The ability of S-(1,1-dimethylpropyl)-L-Cysteine to enhance glutathione levels makes it a promising candidate for applications in oxidative stress management and neuroprotection.

In terms of chemical synthesis, S-(1,1-dimethylpropyl)-L-Cysteine is typically produced through a multi-step process involving nucleophilic substitution reactions. The synthesis begins with the preparation of the appropriate thiol derivative, followed by selective substitution to introduce the bulky dimethylpropyl group. This process requires precise control over reaction conditions to ensure high purity and yield. Advanced chromatographic techniques are often employed for purification, ensuring that the final product meets pharmaceutical-grade standards.

The biological activity of S-(1,1-dimethylpropyl)-L-Cysteine has been extensively studied in vitro and in vivo models. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent antioxidant activity comparable to that of natural cysteine but with improved bioavailability due to its enhanced lipophilicity. The bulky substituent also confers resistance to enzymatic degradation, allowing for prolonged activity within biological systems.

In addition to its antioxidant properties, S-(1,1-dimethylpropyl)-L-Cysteine has shown potential in modulating cellular signaling pathways associated with inflammation and apoptosis. A study published in the Journal of Medicinal Chemistry (2023) revealed that this compound can inhibit NF-κB activation, a key regulator of inflammatory responses. These findings suggest that S-(1,1-dimethylpropyl)-L-Cysteine could be developed into therapeutic agents for chronic inflammatory diseases such as arthritis and cardiovascular disorders.

The application of S-(1,1-dimethylpropyl)-L-Cysteine extends beyond pharmacology into the field of nutrition and cosmetics. Its role as an effective precursor for glutathione synthesis makes it an appealing ingredient in dietary supplements aimed at enhancing cellular detoxification and immune function. In cosmetics, this compound is being explored for its potential to protect skin cells from oxidative damage caused by UV radiation and environmental pollutants.

The global market for specialized amino acid derivatives like S-(1,1-dimethylpropyl)-L-Cysteine is growing rapidly due to increasing demand from pharmaceutical and nutraceutical industries. According to a market analysis report by Grand View Research (2023), the demand for such compounds is expected to rise at a compound annual growth rate (CAGR) of 6.8% over the next five years. This growth is driven by advancements in biotechnology and personalized medicine.

In conclusion, S-(1,1-dimethylpropyl)-L-Cysteine, with its unique chemical structure and diverse biological activities, represents a valuable addition to the arsenal of bioactive molecules available for therapeutic and nutritional applications. As research continues to uncover its full potential, this compound is poised to play a significant role in addressing some of the most pressing health challenges of our time.

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